molecular formula C14H16N2O4 B11847165 4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid CAS No. 873950-23-3

4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid

Katalognummer: B11847165
CAS-Nummer: 873950-23-3
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: ABBDKCYIEDGOTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties . The chromen-2-one structure is characterized by a benzopyran ring system, which is a common scaffold in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-amino-4-methylcoumarin with butanoic acid derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various N-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, leading to antibacterial effects. It can also interact with various enzymes and proteins, modulating their activity and resulting in anticancer and antiviral effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to act as a fluorescent dye and its diverse range of biological activities make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

873950-23-3

Molekularformel

C14H16N2O4

Molekulargewicht

276.29 g/mol

IUPAC-Name

4-[(7-amino-2-oxochromen-4-yl)methylamino]butanoic acid

InChI

InChI=1S/C14H16N2O4/c15-10-3-4-11-9(6-14(19)20-12(11)7-10)8-16-5-1-2-13(17)18/h3-4,6-7,16H,1-2,5,8,15H2,(H,17,18)

InChI-Schlüssel

ABBDKCYIEDGOTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)OC(=O)C=C2CNCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.